

Spectroscopic Profile of 3-Chloro-3-methyl-1-butene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-3-methyl-1-butene

Cat. No.: B3368806

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **3-chloro-3-methyl-1-butene**, tailored for researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For **3-chloro-3-methyl-1-butene** (C_5H_9Cl), both 1H and ^{13}C NMR provide characteristic signals corresponding to the unique chemical environments of the hydrogen and carbon atoms.

1H NMR Spectroscopy

The proton NMR spectrum of **3-chloro-3-methyl-1-butene** is expected to show three distinct signals corresponding to the vinyl protons and the methyl protons. Due to the complexity of spin-spin coupling, the vinyl protons will exhibit a characteristic splitting pattern.

Table 1: 1H NMR Spectroscopic Data for **3-Chloro-3-methyl-1-butene**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (a)	~ 5.9 - 6.1	dd	J_ab, J_ac
H-1 (b)	~ 5.0 - 5.2	dd	J_ba, J_bc
H-2 (c)	~ 5.0 - 5.2	dd	J_ca, J_cb
-CH ₃	~ 1.6	s	-

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For **3-chloro-3-methyl-1-butene**, four distinct carbon signals are expected. A known spectrum was acquired on a Bruker WH-90 instrument using tetramethylsilane (TMS) as the standard[1].

Table 2: ¹³C NMR Spectroscopic Data for **3-Chloro-3-methyl-1-butene**

Carbon	Chemical Shift (δ , ppm)
C-1	~ 142
C-2	~ 115
C-3	~ 70
-CH ₃	~ 32

Note: Approximate values based on typical chemical shifts for tertiary alkyl halides and alkenes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of **3-chloro-3-methyl-1-butene** will prominently feature absorptions corresponding to the C=C double bond, C-H bonds of the alkene and alkane portions, and the C-Cl bond.

Table 3: IR Absorption Data for **3-Chloro-3-methyl-1-butene**

Functional Group	Absorption Range (cm ⁻¹)	Intensity
=C-H stretch	3100 - 3000	Medium
C-H stretch (sp ³)	3000 - 2850	Medium-Strong
C=C stretch	1680 - 1640	Medium
C-Cl stretch	800 - 600	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-chloro-3-methyl-1-butene**, the molecular ion peak and characteristic fragment ions can be observed. Gas chromatography-mass spectrometry (GC-MS) data from the NIST Mass Spectrometry Data Center shows prominent peaks at m/z 69, 41, and 53[2].

Table 4: Mass Spectrometry Data for **3-Chloro-3-methyl-1-butene**

m/z	Proposed Fragment	Relative Abundance
104/106	[C ₅ H ₉ Cl] ⁺ (Molecular Ion)	Low
69	[C ₅ H ₉] ⁺ (Loss of Cl)	High
53	[C ₄ H ₅] ⁺	Medium
41	[C ₃ H ₅] ⁺ (Allyl cation)	High

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M+ and M+2 peaks for chlorine-containing fragments.

Experimental Protocols

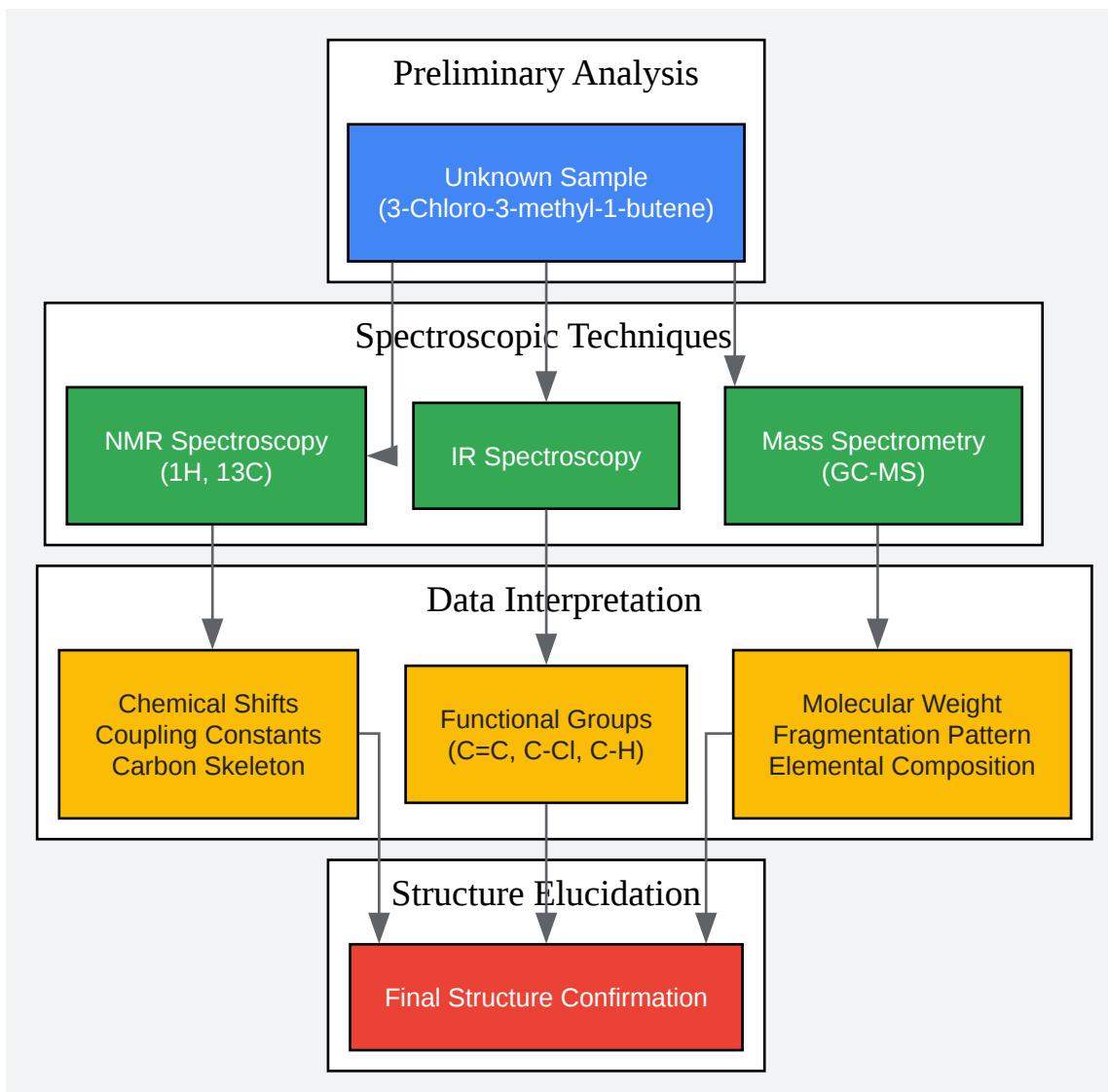
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-chloro-3-methyl-1-butene** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).
- ^1H NMR Acquisition:
 - Pulse sequence: Standard single-pulse sequence.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse sequence: Proton-decoupled single-pulse sequence.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.

IR Spectroscopy

- Sample Preparation: For a liquid sample like **3-chloro-3-methyl-1-butene**, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan range: $4000\text{-}400\text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .


- Number of scans: 16-32.
- A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for volatile compounds like **3-chloro-3-methyl-1-butene**.
- Gas Chromatography Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Injector temperature: 250 °C.
 - Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven temperature program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.
- Mass Spectrometry Conditions:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass analyzer: Quadrupole.
 - Scan range: m/z 35-200.
 - Ion source temperature: 230 °C.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, such as **3-chloro-3-methyl-1-butene**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]

- 2. 3-Chloro-3-methyl-1-butene | C5H9Cl | CID 137471 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-3-methyl-1-butene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3368806#spectroscopic-data-nmr-ir-ms-of-3-chloro-3-methyl-1-butene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com